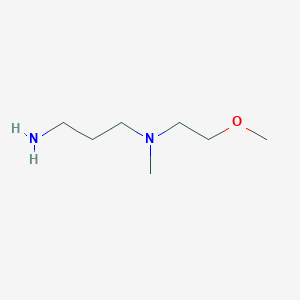
(3-Aminopropyl)(2-methoxyethyl)methylamine
描述
(3-Aminopropyl)(2-methoxyethyl)methylamine is a useful research compound. Its molecular formula is C7H18N2O and its molecular weight is 146.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(3-Aminopropyl)(2-methoxyethyl)methylamine is a compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₈N₂O
- Molecular Weight : 146.24 g/mol
- IUPAC Name : this compound
The compound features an amino group that can participate in various biochemical interactions, making it a candidate for several biological assays.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Receptor Modulation : It may act as a substrate or modulator for certain receptors involved in neurotransmission.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, contributing to its pharmacological effects.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, effective against certain bacterial strains.
- Cytotoxicity : In vitro assays have demonstrated that it can induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits specific enzymatic pathways |
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent. -
Cytotoxic Effects on Cancer Cells :
In a controlled laboratory setting, the compound was tested on several cancer cell lines, including breast and lung cancer. The findings revealed that at concentrations above 50 µM, the compound caused a dose-dependent increase in apoptosis markers, suggesting its utility in cancer therapeutics. -
Enzyme Interaction Studies :
Research involving enzyme assays demonstrated that this compound could effectively inhibit the activity of certain proteases involved in tumor progression. This inhibition was confirmed through kinetic studies showing altered enzyme activity profiles upon treatment with the compound.
属性
IUPAC Name |
N'-(2-methoxyethyl)-N'-methylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O/c1-9(5-3-4-8)6-7-10-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXOLSWLDQZOTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















